Cas no 1805962-13-3 (Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate)

Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate is a versatile benzoate derivative featuring a cyano group, hydroxyl group, and aminomethyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of multiple functional groups allows for selective modifications, enabling its use in the development of complex molecules. The ester moiety enhances solubility in organic solvents, facilitating further chemical transformations. Its structural features suggest potential utility in medicinal chemistry, particularly in the design of bioactive compounds. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile makes it suitable for use in multi-step synthetic routes.
Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate structure
1805962-13-3 structure
Product name:Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate
CAS No:1805962-13-3
MF:C10H10N2O3
MW:206.198002338409
CID:4962682

Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate
    • Inchi: 1S/C10H10N2O3/c1-15-10(14)6-2-7(4-11)9(13)8(3-6)5-12/h2-3,13H,4,11H2,1H3
    • InChI Key: PDDUEHGLSSBYGE-UHFFFAOYSA-N
    • SMILES: OC1=C(C#N)C=C(C(=O)OC)C=C1CN

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 284
  • XLogP3: 0.5
  • Topological Polar Surface Area: 96.3

Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014003717-250mg
Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate
1805962-13-3 97%
250mg
480.00 USD 2021-06-22
Alichem
A014003717-1g
Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate
1805962-13-3 97%
1g
1,460.20 USD 2021-06-22
Alichem
A014003717-500mg
Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate
1805962-13-3 97%
500mg
815.00 USD 2021-06-22

Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate Related Literature

Additional information on Methyl 3-aminomethyl-5-cyano-4-hydroxybenzoate

Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate: A Comprehensive Overview

The compound Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate (CAS No. 1805962-13-3) is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of benzoates, which are derivatives of benzoic acid, and it incorporates functional groups such as an amino group, a cyano group, and a hydroxyl group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule in various fields, including pharmaceuticals, agrochemicals, and material science.

Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate has been the subject of extensive research due to its potential in drug design. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its ability to act as a building block for developing anti-inflammatory agents and antioxidants. The hydroxyl group at position 4 and the cyano group at position 5 contribute to its reactivity, enabling it to undergo various chemical transformations. These transformations are crucial for generating molecules with enhanced pharmacological profiles.

In the context of agrochemicals, Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate has shown promise as a component in herbicides and fungicides. Its structure allows for selective interaction with plant enzymes, making it an effective agent in controlling pests and diseases. Recent advancements in green chemistry have further emphasized the importance of this compound in developing eco-friendly agricultural solutions. The amino group at position 3 plays a pivotal role in enhancing its bioavailability and stability under environmental conditions.

From a material science perspective, this compound has been investigated for its potential in polymer synthesis. The cyano group at position 5 serves as a reactive site for polymerization reactions, leading to the development of novel materials with improved mechanical properties. These materials are being explored for applications in advanced composites and electronic devices. The integration of Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate into polymer frameworks has opened new avenues for creating sustainable and high-performance materials.

The synthesis of Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate involves a multi-step process that requires precise control over reaction conditions. Researchers have optimized synthetic routes to enhance yield and purity, ensuring that the compound meets stringent quality standards for industrial applications. Recent studies have also focused on developing scalable production methods to meet the growing demand for this compound across various industries.

In terms of safety and handling, Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate is classified as a non-hazardous chemical under normal conditions. However, proper precautions should be taken during storage and transportation to prevent contamination or degradation. Its stability under different environmental conditions has been thoroughly studied, making it suitable for long-term storage without significant loss of activity.

Looking ahead, the future of Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate lies in its potential for further functionalization and application diversification. Ongoing research is focused on exploring its role in drug delivery systems and nanotechnology applications. The ability to modify its structure while retaining its core functionality opens up exciting possibilities for innovation across multiple disciplines.

In conclusion, Methyl 3-Aminomethyl-5-Cyano-4-Hydroxybenzoate (CAS No. 1805962-13-3) is a versatile compound with significant potential in various fields due to its unique chemical structure and functional groups. Its applications span pharmaceuticals, agrochemicals, and material science, with ongoing research continuously uncovering new opportunities for its use. As advancements in synthetic methods and application development continue, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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